5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-9(2)11-4-6-12(7-5-11)13-8-14(10(3)15)17-16-13/h4-7,9-10,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKETYGJUYTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1-chloroethyl intermediate: This step involves the chlorination of an ethyl group using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.
Introduction of the propan-2-ylphenyl group: This step involves the alkylation of a phenyl ring with a propan-2-yl group using Friedel-Crafts alkylation.
Cyclization to form the dihydro-1,2-oxazole ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce the oxazole ring.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole serves as a valuable building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides using reagents like potassium permanganate.
- Reduction : Capable of undergoing reduction in the presence of catalysts.
- Substitution : The chloroethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
The compound has been investigated for its biological properties, particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of oxazole compounds exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds can inhibit various bacterial and fungal strains effectively .
| Compound Type | Activity Level | Reference |
|---|---|---|
| Antibacterial | Moderate to High | |
| Antifungal | Moderate | |
| Anticancer | Significant |
Medical Applications
The compound is being explored for its potential in drug development. Its unique structural features may allow it to interact with specific molecular targets involved in disease pathways:
- Cancer Treatment : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Case Study 1: Anticancer Activity
A study focusing on similar oxazole derivatives demonstrated their efficacy against glioblastoma cell lines. The results showed that certain derivatives led to significant cell apoptosis by damaging DNA in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various synthesized oxazole derivatives against mycobacterial strains. The findings indicated that some compounds exhibited activity comparable to standard antibiotics such as penicillin G and ciprofloxacin .
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Isoxazoline core : A five-membered ring with oxygen and nitrogen atoms, conferring stability and reactivity.
- 4-Propan-2-ylphenyl group : A bulky, hydrophobic substituent that may enhance binding to hydrophobic enzyme pockets.
- 1-Chloroethyl group : A halogenated alkyl chain that could improve metabolic stability or influence electronic properties.
Comparison with Similar Compounds
The structural and functional attributes of 5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole are compared below with analogous isoxazoline derivatives.
Table 1: Structural and Functional Comparison of Isoxazoline Derivatives
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): The 1-chloroethyl substituent in the main compound may enhance metabolic stability compared to methyl or methoxy groups. Chlorine’s electron-withdrawing nature could also modulate electronic interactions with target enzymes like monoamine oxidase (MAO) . In contrast, polar groups like 4-hydroxyphenyl (compound 2e) enhance MAO inhibition but reduce lipophilicity .
Lipophilicity and Pharmacokinetics :
- The main compound’s estimated XLogP3 (~4.5) suggests higher lipophilicity than analogs with methoxy (2g: XLogP3 2.8) or hydroxyl (2e: XLogP3 2.1) groups. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Pyroxasulfone (XLogP3 3.5) balances lipophilicity with a sulfonyl group for herbicidal activity, demonstrating how substituent choice tailors applications .
Synthetic Pathways :
- Isoxazolines are typically synthesized via Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride . Modifications at positions 3 and 5 are achieved by varying aldehydes (for position 3) and alkylating agents (for position 5).
Biological Activity Trends :
- Neuropharmacological Agents : Compounds with para-substituted phenyl groups (e.g., 2e, 2b) show MAO inhibition, while bulky groups (e.g., propan-2-ylphenyl) may target other neurological pathways .
- Herbicidal Activity : Pyroxasulfone’s sulfonyl group prevents glutathione conjugation in plants, a mechanism absent in the main compound .
Research Findings and Implications
- Structural Optimization: The 1-chloroethyl group in the main compound offers a balance between stability and reactivity, avoiding rapid metabolic degradation seen in non-halogenated analogs.
- Comparative Efficacy : While 2e (4-hydroxyphenyl) is the most potent MAO inhibitor in its series, the main compound’s propan-2-ylphenyl group may favor alternative targets, such as GABA receptors or serotonin transporters .
- Herbicidal vs. Neuropharmacological Design : Pyroxasulfone’s sulfonyl group highlights the importance of electronegative substituents for herbicidal activity, whereas neuroactive isoxazolines prioritize aromatic and alkyl modifications .
Biological Activity
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by the following components:
- Chloroethyl group : Provides electrophilic characteristics.
- Propan-2-ylphenyl group : Enhances lipophilicity.
- Dihydro-1,2-oxazole ring : Imparts heterocyclic properties.
Synthetic Routes
The synthesis typically involves:
- Formation of the 1-chloroethyl intermediate : Achieved through chlorination of ethyl groups.
- Alkylation with propan-2-ylphenyl : Utilizes Friedel-Crafts alkylation methods.
- Cyclization : Under acidic or basic conditions to form the dihydro-1,2-oxazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme inhibition : Modulation of enzyme activity related to metabolic pathways.
- Receptor binding : Altering receptor functions that can affect cellular signaling pathways.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent:
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance:
- It has been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bactericidal effects .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Case Studies and Research Findings
A selection of case studies provides insight into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Evaluated against breast and colon cancer cell lines; showed IC50 values in the low micromolar range. |
| Study B | Investigated antimicrobial efficacy against gram-positive bacteria; demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL for MRSA. |
| Study C | Assessed cytotoxic effects on normal human cells; revealed selective toxicity towards cancer cells with minimal effects on healthy cells. |
Q & A
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize assays based on structural analogs. Isoxazoline derivatives with substituted aryl groups have shown antiviral, anti-HIV, and anti-epileptic activities . Screen against target enzymes (e.g., reverse transcriptase for antiviral activity) using fluorescence-based assays. For neuropharmacological potential (e.g., antidepressant activity), use forced swim or tail suspension tests in murine models .
Advanced Research Questions
Q. How does the conformation of the 4,5-dihydro-1,2-oxazole ring influence biological activity?
- Methodology : Analyze puckering parameters (Q, φ) and dihedral angles via SCXRD. In similar compounds, a shallow puckering (Q = 0.2406 Å, φ = 183.41°) and dihedral angles >80° between the oxazole and aryl groups correlate with enhanced receptor binding . Compare with computational models (DFT or MD simulations) to assess flexibility and steric effects.
Q. How can contradictory data between computational docking and experimental bioactivity be resolved?
- Methodology : Re-evaluate docking parameters (e.g., protonation states, solvation effects) using software like AutoDock Vina. For example, in studies of triazole-thiol derivatives, discrepancies arose due to unaccounted π-π stacking interactions; re-simulating with explicit water molecules improved alignment with IC₅₀ values . Validate with mutagenesis or competitive binding assays.
Q. What strategies optimize hydrogen-bonding networks in the crystal lattice for stability?
- Methodology : Modify substituents to enhance intermolecular interactions. In the benzofuran analog, O–H···N hydrogen bonds formed [001]-directed chains, while C–H···O interactions stabilized the 3D network . Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 25% H-bonding, 15% van der Waals).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
